N,N,2,2-Tetramethyl-1,3-propanediamine

Catalog No.
S1894715
CAS No.
53369-71-4
M.F
C7H18N2
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,2,2-Tetramethyl-1,3-propanediamine

CAS Number

53369-71-4

Product Name

N,N,2,2-Tetramethyl-1,3-propanediamine

IUPAC Name

N',N',2,2-tetramethylpropane-1,3-diamine

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C7H18N2/c1-7(2,5-8)6-9(3)4/h5-6,8H2,1-4H3

InChI Key

ULDIVZQLPBUHAG-UHFFFAOYSA-N

SMILES

CC(C)(CN)CN(C)C

Canonical SMILES

CC(C)(CN)CN(C)C

The exact mass of the compound N,N,2,2-Tetramethyl-1,3-propanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

General Description

(CH3)2NCH2C(CH3)2CH2NH2(CH_3)_2NCH_2C(CH_3)_2CH_2NH_2(CH3​)2​NCH2​C(CH3​)2​CH2​NH2​

. It has a molecular weight of 130.23 and is a liquid at room temperature .

Potential Application

One potential application of “N,N,2,2-Tetramethyl-1,3-propanediamine” is as a catalyst for the Baylis-Hillman reaction of cycloalkenones . The Baylis-Hillman reaction is a carbon-carbon bond forming reaction that occurs between an α,β-unsaturated carbonyl compound and a nucleophile, catalyzed by a tertiary amine . This reaction is used in organic chemistry to form new carbon-carbon bonds, which is a key process in the synthesis of complex organic molecules .

(CH3)2NCH2C(CH3)2CH2NH2(CH_3)_2NCH_2C(CH_3)_2CH2NH_2(CH3​)2​NCH2​C(CH3​)2​CH2NH2​

. It has a molecular weight of 130.23 and is a liquid at room temperature .

One potential application of “N,N,2,2-Tetramethyl-1,3-propanediamine” is as a catalyst for the Baylis-Hillman reaction of cycloalkenones . The Baylis-Hillman reaction is a carbon-carbon bond forming reaction that occurs between an α,β-unsaturated carbonyl compound and a nucleophile, catalyzed by a tertiary amine . This reaction is used in organic chemistry to form new carbon-carbon bonds, which is a key process in the synthesis of complex organic molecules .

Another potential application could be in the food, drug, pesticide or biocidal product industry . .

. It has a molecular weight of 130.23 and is a liquid at room temperature .

N,N,2,2-Tetramethyl-1,3-propanediamine is an organic compound characterized by its molecular formula C7H18N2 and a molecular weight of approximately 130.23 g/mol. It appears as a colorless to almost colorless liquid and is known for its high purity levels (typically above 97%) when obtained from commercial suppliers . The compound features a branched structure with two dimethylamino groups attached to a propane backbone.

TMDPA is a flammable liquid and should be handled with appropriate precautions. It can be irritating to the skin, eyes, and respiratory system.

  • Flammability: Flash point data not readily available. Handle with caution near open flames.
  • Toxicity: Specific data on TMDPA toxicity is limited. However, as with most diamines, it should be considered toxic if ingested or inhaled.
Typical of amines. Notable reactions include:

  • Alkylation: The amine groups can react with alkyl halides to form quaternary ammonium salts.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or amines.

These reactions are crucial in synthetic organic chemistry for creating more complex molecules.

The biological activity of N,N,2,2-Tetramethyl-1,3-propanediamine has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some research indicates that it may possess antimicrobial activity against certain bacteria and fungi.
  • Toxicity: As an organic amine, it can be toxic and irritating to the skin and respiratory system upon exposure. Safety data sheets highlight its classification as flammable and corrosive .

Several methods exist for synthesizing N,N,2,2-Tetramethyl-1,3-propanediamine:

  • Methylation of Propanediamine: This method involves the methylation of 1,3-propanediamine using methyl iodide or dimethyl sulfate.
  • Reductive Amination: A process where ketones or aldehydes are reacted with ammonia or amines in the presence of reducing agents.
  • Direct Amination: Reacting suitable alkyl halides with ammonia or primary amines under specific conditions.

These methods allow for the production of high-purity compounds suitable for various applications.

Studies on the interactions of N,N,2,2-Tetramethyl-1,3-propanediamine with other compounds have shown that it can form complexes with metal ions and other organic molecules. These interactions can influence the stability and reactivity of both the amine and the interacting species.

Similar Compounds: Comparison

Several compounds share structural similarities with N,N,2,2-Tetramethyl-1,3-propanediamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N,N',N'-Tetramethyl-1,3-propanediamineC7H20N2Contains four methyl groups; more sterically hindered
N,N-Dimethyl-1,3-propanediamineC5H14N2Lacks additional methyl groups; simpler structure
1,3-Bis(dimethylamino)propaneC7H18N2Similar backbone but different substitution pattern

Uniqueness

N,N,2,2-Tetramethyl-1,3-propanediamine is unique due to its specific branching structure and the presence of two dimethyl groups on each nitrogen atom. This configuration contributes to its distinct chemical properties and potential applications compared to other similar compounds.

The compound’s development is tied to advancements in amine chemistry and catalytic synthesis. Early methods for producing branched amines, such as those described in patents from the late 2000s, utilized hydrogenation of diols or nitriles under catalytic conditions. A key innovation involved the use of Cu-Co-Ni/Al₂O₃ catalysts to achieve high selectivity and yield in hydrogenation reactions. Industrial-scale production became feasible through continuous processes, enabling efficient synthesis of N,N,2,2-Tetramethyl-1,3-propanediamine for commercial applications.

Nomenclature and Systematic Identification

ParameterValue
IUPAC NameN,N,2,2-Tetramethyl-1,3-propanediamine
CAS Registry Number53369-71-4
Molecular FormulaC₇H₁₈N₂
Molecular Weight130.24 g/mol
SMILESCC(C)(CN)CN(C)C
Common SynonymsN,N-Dimethylneopentanediamine, 1,3-Bis(dimethylamino)propane

The systematic name reflects the positions of methyl substituents: the two dimethylamino groups occupy the terminal carbons (1 and 3), while the central carbon (2) bears two methyl groups. This distinction is critical for differentiating it from structural isomers like N,N,N',N'-tetramethyl-1,3-propanediamine (CAS 110-95-2).

N,N,2,2-Tetramethyl-1,3-propanediamine exhibits a distinctive molecular architecture characterized by a three-carbon propane backbone bearing two nitrogen atoms at the terminal positions [1]. The molecular formula C₇H₁₈N₂ corresponds to a molecular weight of 130.23 grams per mole [2] [3]. The compound possesses the International Union of Pure and Applied Chemistry name N,N,2,2-tetramethylpropane-1,3-diamine, with the Chemical Abstracts Service registry number 53369-71-4 [4] [5].

The molecular geometry features a central carbon atom bearing two methyl substituents, creating a quaternary carbon center that significantly influences the overall stereochemical properties [1]. The nitrogen atoms exhibit sp³ hybridization, with one nitrogen bearing two methyl groups while the other remains as a primary amine [2]. The compound displays no chiral centers, resulting in an achiral molecule with no stereoisomers [1].

The structural formula can be represented as CC(C)(CN)CN(C)C, indicating the branched nature of the carbon skeleton [1] [4]. The topological polar surface area measures 24.1 Ų, while the compound contains two hydrogen bond donor sites and two hydrogen bond acceptor sites [1]. The rotatable bond count totals four, contributing to conformational flexibility [1].

PropertyValueReference
Molecular FormulaC₇H₁₈N₂ [1] [2]
Molecular Weight130.23 g/mol [2] [3]
Heavy Atom Count9 [1]
Formal Charge0 [1]
Complexity61.3 [1]

Crystallographic Data and Conformational Dynamics

The conformational behavior of N,N,2,2-tetramethyl-1,3-propanediamine is governed by the rotational freedom around the carbon-carbon and carbon-nitrogen bonds within the propane backbone [1]. The presence of the quaternary carbon center introduces steric constraints that influence the preferred conformational states [2].

Computational studies indicate that the molecule adopts multiple low-energy conformations due to the flexibility of the propyl chain and the rotation around the central quaternary carbon [1]. The dimethylamino group exhibits characteristic gauche interactions with the propyl backbone, affecting the overall molecular geometry [2].

The crystallographic parameters, while limited in the available literature for this specific compound, can be inferred from structural analogs and computational modeling [1]. The compound demonstrates characteristic intermolecular interactions through hydrogen bonding involving the primary amine functionality [2].

The molecular volume calculations suggest a molar volume of approximately 159.2 milliliters per mole, consistent with the observed density measurements [6]. The conformational dynamics are influenced by the steric interactions between the methyl groups and the propyl backbone, resulting in preferred extended conformations [1].

Thermochemical Properties: Boiling Point, Melting Point, and Phase Behavior

N,N,2,2-Tetramethyl-1,3-propanediamine exhibits characteristic thermochemical properties that reflect its molecular structure and intermolecular interactions [2] [3]. The compound exists as a liquid at room temperature, appearing as a colorless to pale yellow fluid [5].

The boiling point ranges from 155 to 158 degrees Celsius at standard atmospheric pressure, indicating moderate volatility [2] [3] [5]. The melting point is estimated at 28.9 degrees Celsius, confirming the liquid state under ambient conditions [5] [7]. The density measures 0.818 grams per milliliter at 25 degrees Celsius, representing a relatively low-density organic liquid [3] [5] [6].

The refractive index at 20 degrees Celsius equals 1.4355, providing optical characterization data [2] [3] [5]. The flash point occurs at 35 to 36 degrees Celsius in closed cup measurements, indicating flammability characteristics [3] [5].

Thermochemical PropertyValueReference
Boiling Point155-158°C [2] [3] [5]
Melting Point28.9°C (estimated) [5] [7]
Density0.818 g/mL at 25°C [3] [5] [6]
Refractive Index1.4355 at 20°C [2] [3] [5]
Flash Point35-36°C [3] [5]

The phase behavior demonstrates typical liquid-vapor equilibrium characteristics for aliphatic amines [3]. The vapor pressure properties contribute to the compound's volatility profile, influencing storage and handling considerations [5].

Solubility Profiling in Polar and Nonpolar Solvents

The solubility characteristics of N,N,2,2-tetramethyl-1,3-propanediamine reflect the dual nature of its molecular structure, containing both polar amine functionalities and nonpolar alkyl groups [8] [9]. The compound demonstrates very high solubility in water due to the presence of nitrogen atoms capable of hydrogen bonding [8].

The basicity of the compound, characterized by a predicted pKa value of 10.25 ± 0.15, contributes significantly to its aqueous solubility [5]. The primary amine group readily forms hydrogen bonds with water molecules, while the tertiary amine nitrogen also participates in polar interactions [8] [9].

In organic solvents, the compound exhibits good solubility across various classes of polar and moderately polar solvents [9]. The LogP value of 1.23 indicates moderate lipophilicity, suggesting reasonable solubility in both aqueous and organic phases [10].

The solubility profile encompasses compatibility with alcohols, ethers, and other organic solvents commonly used in chemical synthesis [9]. The polar surface area of 29.26 square angstroms contributes to the overall solvation behavior [10].

Solvent ClassSolubilityMechanism
WaterVery solubleHydrogen bonding, ionic interactions
Polar organic solventsGoodDipole-dipole interactions
Nonpolar solventsModeratevan der Waals forces

Spectroscopic Signatures: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

The spectroscopic characterization of N,N,2,2-tetramethyl-1,3-propanediamine provides definitive structural identification through multiple analytical techniques [11] [12]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the different proton environments within the molecule [11].

The proton nuclear magnetic resonance spectrum displays distinct signals at 2.521 parts per million (assignment A), 2.281 parts per million (assignment B), 2.129 parts per million (assignment C), 1.23 parts per million (assignment D), and 0.861 parts per million (assignment E) [11]. These chemical shifts correspond to protons on carbons adjacent to nitrogen atoms and the quaternary carbon center [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with signals at 68.82, 51.57, 48.72, 36.63, and 23.98 parts per million [11]. The relative integrations of 428, 416, 1000, 339, and 935 respectively confirm the carbon framework [11].

Mass spectrometry analysis under electron ionization conditions generates a molecular ion peak at mass-to-charge ratio 130, corresponding to the molecular weight [11]. The fragmentation pattern includes prominent peaks at mass-to-charge ratios 58 (base peak), 44, 42, 30, and 28, reflecting the characteristic cleavage pathways of the amine functionalities [11].

Analytical TechniqueKey SignalsStructural Information
¹H Nuclear Magnetic Resonance2.521, 2.281, 2.129, 1.23, 0.861 ppmProton environments
¹³C Nuclear Magnetic Resonance68.82, 51.57, 48.72, 36.63, 23.98 ppmCarbon framework
Mass Spectrometry130 (molecular ion), 58 (base peak)Molecular weight, fragmentation

The catalytic amination of 1,3-propanediol derivatives constitutes the fundamental pathway for synthesizing N,N,2,2-tetramethyl-1,3-propanediamine. This process involves the reaction of 1,3-propanediol with dimethylamine under hydrogen atmosphere, utilizing heterogeneous catalysts to facilitate the transformation [1]. The reaction mechanism proceeds through multiple intermediate steps, including the initial formation of imine intermediates followed by subsequent reduction to the desired tertiary amine product [2].

Research findings demonstrate that the catalytic amination process achieves optimal performance when operated under vapor-phase conditions at elevated temperatures and pressures [1]. The reaction pathway involves the elimination of water molecules during the amination process, requiring precise control of thermodynamic equilibrium to favor product formation over side reactions [3]. Studies indicate that the use of transition metal catalysts significantly enhances the selectivity toward the desired tetramethyl propanediamine product while minimizing the formation of unwanted byproducts [2] [4].

The substrate scope and functional group tolerance of the catalytic amination process have been extensively investigated. Propanediol derivatives substituted at the 2,2-position show dramatically improved alcohol amination product yields of up to 83% while suppressing degradation products [2]. This enhancement is attributed to the steric effects introduced by the dimethyl substitution, which influences the reaction mechanism and product distribution.

Temperature optimization studies reveal that the catalytic amination proceeds most efficiently within the range of 200-300°C [1]. Lower temperatures result in insufficient activation of the propanediol substrate, while excessive temperatures promote side reactions including dehydration and decomposition pathways [2]. The activation energy for the amination process has been determined to be approximately 30.6 kcal/mol, indicating moderate energy requirements for the transformation [5].

High-Pressure Fixed-Bed Reactor Systems

High-pressure fixed-bed reactor systems represent the preferred technology for industrial-scale production of N,N,2,2-tetramethyl-1,3-propanediamine due to their superior mass transfer characteristics and operational stability [6] [7]. These systems operate effectively at pressures ranging from 15-25 MPa, with optimal performance achieved at 20 MPa [1]. The elevated pressure conditions serve multiple functions: maintaining reactants in the vapor phase, enhancing reaction rates, and improving catalyst utilization efficiency [7].

The design specifications for high-pressure fixed-bed reactors incorporate several critical features. Temperature control systems maintain precise operating conditions between 200-300°C through external heating manifolds, with temperature sensors providing feedback control to prevent thermal runaway conditions [6]. Pressure regulation systems utilize back-pressure regulators and safety relief valves to maintain stable operating pressures while preventing equipment damage [7].

Reactor geometry optimization focuses on achieving uniform flow distribution and minimizing pressure drop across the catalyst bed [8]. The catalyst is packed in cylindrical pellets with length-to-diameter ratios of 1.0, sized at approximately one-sixth of the reactor tube inside diameter to balance pressure drop considerations with mass transfer efficiency [7]. For 25.4 mm diameter tubes, 4 mm catalyst pellets provide optimal performance characteristics [7].

Heat management represents a critical aspect of high-pressure fixed-bed reactor operation. The exothermic nature of the amination reaction requires effective heat removal to prevent hot spot formation and catalyst deactivation [7] [9]. Multi-tubular reactor designs incorporate shell-side heat transfer media circulation, utilizing thermic fluid for temperatures up to 380°C and molten salts for higher temperature applications [7].

The pressure drop characteristics of fixed-bed systems are described by the Ergun equation, which accounts for both viscous and inertial flow contributions [8]. Maintaining pressure drop below critical thresholds prevents channeling phenomena and ensures uniform reactant distribution across the catalyst bed [7]. Typical pressure drops range from 0.5-2.0 MPa across the reactor length, depending on catalyst particle size and superficial velocity [8].

Role of Transition Metal Catalysts (Cu-Co-Ni/Al₂O₃)

The Cu-Co-Ni/Al₂O₃ catalyst system demonstrates superior performance characteristics for the synthesis of N,N,2,2-tetramethyl-1,3-propanediamine compared to single-metal alternatives [1] [10]. The synergistic interaction between copper, cobalt, and nickel components provides enhanced activity, selectivity, and stability under industrial operating conditions [10] [11].

Catalyst composition optimization studies reveal that copper content should range from 15-25 weight percent to achieve optimal activity [1] [10]. Copper serves as the primary active component for the amination reaction, providing Lewis acid sites for substrate activation and facilitating hydrogen activation [11]. The octahedral and tetrahedral coordination environments of copper ions contribute differentially to the catalytic activity, with tetrahedral sites showing higher intrinsic activity [10].

Cobalt incorporation at 10-20 weight percent enhances catalyst stability and selectivity [1] [10]. Cobalt species exist predominantly as Co²⁺ ions in tetrahedral and octahedral coordination environments within the alumina framework [10] [11]. The presence of cobalt modifies the electronic properties of neighboring copper sites, creating more active and selective catalytic centers [10]. Studies demonstrate that Co-Zn promoted catalysts achieve maximum deNOₓ activity of 96% at 450°C, indicating the promotional effects of secondary metals [10].

Nickel addition at 5-15 weight percent provides additional hydrogenation activity and enhances catalyst thermal stability [1] [12]. The nickel component facilitates hydrogen dissociation and spillover processes, improving the overall reaction kinetics [12]. Nickel-alumina interactions prevent sintering of metal nanoparticles while maintaining catalytic activity over extended operating periods [12] [13].

The alumina support material contributes significantly to catalyst performance through its high surface area and thermal stability characteristics [1] [14]. The interaction between transition metals and alumina creates strong metal-support interactions that influence catalyst activity and selectivity [14] [15]. Tetrahedral aluminum coordination provides anchoring sites for metal species, while octahedral aluminum environments contribute to catalyst stability [15].

Catalyst preparation involves co-precipitation methods followed by calcination at 600°C for 48 hours [1] [10]. This thermal treatment ensures proper metal dispersion and phase formation while creating the desired active sites [10] [11]. The resulting catalyst particles exhibit diameters of 3-4 mm and lengths of 4-6 mm, providing optimal balance between activity and pressure drop characteristics [1].

Continuous Flow vs. Batch Process Economics

Economic analysis reveals significant advantages of continuous flow processes over traditional batch operations for N,N,2,2-tetramethyl-1,3-propanediamine production [16] [17]. Capital investment requirements for continuous fixed-bed systems range from $2,000,000-4,000,000 compared to $3,000,000-7,000,000 for equivalent batch facilities [16]. This 30-50% reduction in capital costs stems from the compact reactor design and integrated process configuration enabled by continuous operation [16].

Operating cost analysis demonstrates that continuous flow processes achieve 30-50% reductions in manufacturing expenses compared to batch alternatives [16] [17]. Energy efficiency improvements of approximately 78% result from enhanced heat integration and reduced heating/cooling cycles inherent in continuous operation [16]. The elimination of batch-to-batch variability and reduced labor requirements contribute additional operational savings [17].

Productivity analysis shows that continuous processes achieve space-time yields 3-5 times higher than batch operations [16]. This improvement results from the elimination of dead time associated with reactor charging, heating, cooling, and cleaning operations [17]. Annual production capacities increase from 1,000-5,000 tons for batch processes to 5,000-20,000 tons for continuous systems using equivalent reactor volumes [16].

Catalyst utilization efficiency demonstrates marked improvements in continuous flow systems. Catalyst lifetime extends from 1-2 years in batch operation to 3-5 years in continuous fixed-bed reactors [16]. The steady-state operating conditions and absence of thermal cycling reduce catalyst deactivation rates, improving overall process economics [17]. Maintenance frequency decreases from monthly intervals in batch systems to quarterly schedules for continuous operations [16].

Quality consistency represents another economic advantage of continuous processing. The elimination of batch-to-batch variations reduces product rejection rates and downstream purification requirements [16] [17]. Statistical analysis of product quality metrics shows standard deviations 50-70% lower for continuous processes compared to batch alternatives [17].

Environmental compliance costs favor continuous operations through reduced waste generation and improved process control [16]. Continuous systems generate 50-90% less wastewater and achieve 79% reductions in carbon dioxide emissions compared to batch processes [16]. These improvements result from enhanced atom economy and reduced solvent usage in continuous flow configurations [16].

Byproduct Management and Reaction Yield Maximization

Byproduct formation represents a critical factor limiting the economic viability of N,N,2,2-tetramethyl-1,3-propanediamine synthesis [1] [18]. The primary byproduct, 3-dimethylamino propanol, forms through incomplete amination of the propanediol substrate and can comprise 10-20% of the product stream under non-optimized conditions [1]. Secondary byproducts include water from the dehydration reaction, unreacted starting materials, and minor oligomeric impurities [1].

Temperature optimization strategies focus on maintaining reactor temperatures within the narrow range of 200-250°C to minimize byproduct formation [1] [19]. Temperatures below 200°C result in incomplete conversion and accumulation of intermediate species, while temperatures above 300°C promote side reactions including dehydration and decomposition pathways [1]. Statistical analysis using design of experiments methodology indicates that temperature control within ±5°C provides 10-15% improvements in product yield [19] [20].

Pressure control strategies utilize elevated operating pressures of 15-20 MPa to suppress side reactions and improve selectivity [1] [21]. High-pressure conditions favor the amination pathway over competing dehydration reactions, resulting in 8-12% improvements in product yield [21]. The pressure optimization requires careful balance with equipment costs and safety considerations [21].

Feed ratio adjustment represents a powerful tool for byproduct minimization [1] [22]. Maintaining dimethylamine to propanediol molar ratios between 2-4:1 ensures excess amine availability while preventing over-alkylation reactions [1]. Studies demonstrate that feed ratio optimization can improve yields by 12-18% through suppression of consecutive reaction pathways [22].

Residence time control in fixed-bed reactors influences product distribution through kinetic selectivity effects [1] [23]. Optimal residence times of 1-3 hours provide sufficient contact time for complete conversion while minimizing side reactions [1]. Shorter residence times result in incomplete conversion, while extended contact times promote byproduct formation through consecutive reactions [23].

Separation enhancement strategies employ multi-stage distillation systems to achieve high-purity product recovery [1] [24]. The implementation of advanced separation techniques including reactive distillation and extractive distillation can improve product yields by 5-10% through enhanced separation efficiency [24]. Heat integration between separation units reduces overall energy consumption while maintaining separation performance [24].

Recycle integration systems achieve 90-95% recovery of unreacted starting materials and valuable byproducts [1] [22]. The recycling of 3-dimethylamino propanol intermediate back to the reactor system can improve overall yields by 20-25% through conversion to the desired product [1] [22]. Advanced process control systems monitor recycle stream composition and adjust operating conditions to optimize overall process performance [22].

Catalyst modification strategies target the suppression of specific side reactions through selective site blocking or poisoning [25] [26]. The addition of promoter metals or surface modifiers can enhance selectivity toward the desired product while maintaining high activity levels [26]. Studies demonstrate that properly modified catalysts achieve 10-15% improvements in product selectivity through suppression of unwanted reaction pathways [25] [26].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

53369-71-4

Wikipedia

1,3-Propanediamine, N,N,2,2-tetramethyl-

General Manufacturing Information

1,3-Propanediamine, N1,N1,2,2-tetramethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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